molecular formula C9H8ClN3S B12091310 2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine

2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B12091310
M. Wt: 225.70 g/mol
InChI Key: RFKVXCNCMCCPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the synthesis of thieno[3,2-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea. This intermediate is then converted to 2,4-dichlorothieno[3,2-d]pyrimidine using phosphorus oxychloride (POCl3). Finally, the dichloride is treated with cyclopropylamine in N,N-dimethylformamide (DMF) at elevated temperatures to yield the target compound .

Chemical Reactions Analysis

2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, thereby inhibiting its activity. This inhibition can lead to the disruption of essential cellular processes in microorganisms and cancer cells .

Comparison with Similar Compounds

2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine can be compared to other thienopyrimidine derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its broad-spectrum antimicrobial and anticancer activities.

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C9H8ClN3S/c10-9-12-6-3-4-14-7(6)8(13-9)11-5-1-2-5/h3-5H,1-2H2,(H,11,12,13)

InChI Key

RFKVXCNCMCCPKS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC3=C2SC=C3)Cl

Origin of Product

United States

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